molecular formula C11H9NO4 B3136295 N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide CAS No. 41471-17-4

N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide

Cat. No. B3136295
CAS RN: 41471-17-4
M. Wt: 219.19 g/mol
InChI Key: DSMAPZCIGJYZMC-UHFFFAOYSA-N
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Description

“N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide” is a chemical compound with the molecular formula C10H7NO4 . It has an average mass of 205.167 Da and a monoisotopic mass of 205.037506 Da .

Scientific Research Applications

N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. Studies have also demonstrated its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, this compound has been investigated for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects through various pathways, including the inhibition of inflammation, oxidative stress, and angiogenesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It can also scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. Additionally, this compound can inhibit platelet aggregation and thrombus formation, making it a potential anticoagulant agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide in lab experiments include its high yield and purity, making it suitable for various scientific research applications. It also exhibits diverse pharmacological activities, making it a potential therapeutic agent for various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide. One potential direction is to investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anticancer agent, particularly for the treatment of breast cancer and lung cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic applications.

properties

IUPAC Name

N-(1,3-dioxo-4H-isochromen-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(13)12-8-3-2-7-4-10(14)16-11(15)9(7)5-8/h2-3,5H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMAPZCIGJYZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CC(=O)OC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-Dioxo-3,4-dihydro-1H-2-benzopyran-7-yl)acetamide
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